molecular formula C11H9NO3 B8212268 5-Methoxyisoquinoline-7-carboxylic acid

5-Methoxyisoquinoline-7-carboxylic acid

Cat. No.: B8212268
M. Wt: 203.19 g/mol
InChI Key: FBCFDRGYZCVHLE-UHFFFAOYSA-N
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Description

5-Methoxyisoquinoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The presence of a methoxy group at the 5-position and a carboxylic acid group at the 7-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyisoquinoline-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Skraup synthesis, which is a well-known method for synthesizing isoquinolines, can be adapted to introduce the methoxy and carboxylic acid groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptation of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium.

      Products: Oxidized derivatives with modified functional groups.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Solvent such as ethanol or tetrahydrofuran.

      Products: Reduced derivatives with altered oxidation states.

  • Substitution

      Reagents: Halogens, nucleophiles.

      Conditions: Varies depending on the substituent.

      Products: Substituted isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.

Scientific Research Applications

5-Methoxyisoquinoline-7-carboxylic acid has a wide range of scientific research applications:

  • Chemistry

    • Used as a building block for synthesizing complex organic molecules.
    • Employed in the study of aromaticity and heterocyclic chemistry.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the synthesis of biologically active compounds.
  • Medicine

    • Explored for its potential therapeutic applications, such as in the development of new drugs.
    • Studied for its interactions with biological targets.
  • Industry

    • Utilized in the production of dyes, pigments, and other industrial chemicals.
    • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxyisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound without the methoxy and carboxylic acid groups.

    5-Methoxyisoquinoline: Lacks the carboxylic acid group.

    7-Carboxyisoquinoline: Lacks the methoxy group.

Uniqueness

5-Methoxyisoquinoline-7-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methoxyisoquinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-5-7(11(13)14)4-8-6-12-3-2-9(8)10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCFDRGYZCVHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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